ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique cyclotridecane ring fused with a thiophene moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting certain cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate stands out due to its larger ring structure, which can influence its chemical reactivity and biological activity. This unique structure allows for more diverse interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
ethyl 15-amino-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2S/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15(14)22-17(16)19/h2-13,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRJEHYTUUCPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.